An In-depth Technical Guide to the Synthesis and Purification of H-Ile-Ile-Gly-Leu-Met-OH
An In-depth Technical Guide to the Synthesis and Purification of H-Ile-Ile-Gly-Leu-Met-OH
This guide provides a comprehensive, technically detailed walkthrough for the synthesis and purification of the pentapeptide H-Ile-Ile-Gly-Leu-Met-OH. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemistry and rationale for key decisions in the synthesis and purification process. We will address the specific challenges posed by this peptide's sequence, including the hydrophobic nature of isoleucine and leucine, the potential for aggregation due to the adjacent isoleucine residues, and the susceptibility of the C-terminal methionine to oxidation.
Strategic Considerations for the Synthesis of H-Ile-Ile-Gly-Leu-Met-OH
The synthesis of H-Ile-Ile-Gly-Leu-Met-OH is best approached using Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support, simplifying the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing.[1]
The primary challenges anticipated for this specific sequence are:
-
Hydrophobicity and Aggregation: The presence of two isoleucine residues and a leucine residue contributes to the hydrophobic nature of the peptide, which can lead to poor solubility and aggregation during both synthesis and purification.[2][3][4] The consecutive isoleucine residues can be particularly problematic, potentially leading to incomplete coupling reactions.[5]
-
Methionine Oxidation: The thioether side chain of methionine is highly susceptible to oxidation to methionine sulfoxide during synthesis and, most notably, during the final cleavage from the resin.[6][7][8][9] This introduces a significant impurity that can be difficult to separate from the desired peptide.
Our strategy is therefore designed to mitigate these challenges through careful selection of the solid support, amino acid derivatives, coupling reagents, and cleavage conditions.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The synthesis will be performed from the C-terminus (Methionine) to the N-terminus (Isoleucine).[10]
Materials and Reagents
| Reagent | Supplier | Purpose |
| Fmoc-Met-OH | Major Supplier | First amino acid to be attached to the resin. |
| Fmoc-Leu-OH | Major Supplier | |
| Fmoc-Gly-OH | Major Supplier | |
| Fmoc-Ile-OH | Major Supplier | |
| Rink Amide MBHA Resin | Major Supplier | Solid support for peptide synthesis, yielding a C-terminal amide upon cleavage. |
| Diisopropylcarbodiimide (DIC) | Major Supplier | Coupling reagent. |
| Oxyma Pure | Major Supplier | Additive to suppress racemization and improve coupling efficiency. |
| Piperidine | Major Supplier | Reagent for the removal of the Fmoc protecting group. |
| N,N-Dimethylformamide (DMF) | Major Supplier | Primary solvent for SPPS. |
| Dichloromethane (DCM) | Major Supplier | Solvent for resin swelling and washing. |
| Trifluoroacetic Acid (TFA) | Major Supplier | Reagent for cleavage of the peptide from the resin and removal of side-chain protecting groups. |
| Thioanisole | Major Supplier | Scavenger in the cleavage cocktail to prevent methionine oxidation. |
| 1,2-Ethanedithiol (EDT) | Major Supplier | Scavenger in the cleavage cocktail. |
| Water | Major Supplier | Scavenger in the cleavage cocktail. |
| Triisopropylsilane (TIS) | Major Supplier | Scavenger in the cleavage cocktail. |
| Acetonitrile (ACN) | HPLC Grade | Organic mobile phase for RP-HPLC. |
| Diethyl Ether | Major Supplier | For precipitation of the cleaved peptide. |
SPPS Workflow Diagram
Caption: Workflow for the synthesis, cleavage, and purification of H-Ile-Ile-Gly-Leu-Met-OH.
Step-by-Step Synthesis Protocol
-
Resin Preparation: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
First Amino Acid Coupling (Met):
-
Pre-activate Fmoc-Met-OH (3 eq) with DIC (3 eq) and Oxyma (3 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the swollen resin and shake for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Subsequent Amino Acid Couplings (Leu, Gly, Ile, Ile):
-
Repeat step 2 and 3 for each subsequent amino acid in the sequence. For the coupling of the second isoleucine, extend the coupling time to 4 hours to mitigate potential aggregation and steric hindrance issues.
-
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 3.
-
Resin Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.
Cleavage and Deprotection
The choice of cleavage cocktail is critical to prevent the oxidation of the C-terminal methionine. A standard TFA/TIS/H₂O cocktail is insufficient. We will employ a modified Reagent K cocktail, which includes scavengers specifically to protect methionine.[11]
Cleavage Cocktail
| Component | Percentage | Role |
| TFA | 82.5% | Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. |
| Phenol | 5% | Scavenger for carbocations. |
| Water | 5% | Scavenger. |
| Thioanisole | 5% | Scavenger that effectively reduces any methionine sulfoxide that may have formed and protects the thioether from oxidation.[6][12] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger. |
Rationale for omitting TIS: While TIS is a common scavenger, it is less effective at preventing methionine oxidation compared to thioanisole and EDT. In this specific case, the combination of thioanisole and EDT provides robust protection.
Cleavage Protocol
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (10 mL per gram of resin) and shake at room temperature for 2-3 hours.[11]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen to about 10% of its original volume.
-
Precipitate the crude peptide by adding the concentrated TFA solution to a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether (3x) to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum. For long-term storage, lyophilize the peptide.
Purification by Reverse-Phase HPLC
The crude peptide will be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[13] Given the hydrophobic nature of the peptide, a C18 column is a suitable starting point.
HPLC Parameters
| Parameter | Value |
| Column | C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile (ACN) |
| Gradient | 10-60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
| Column Temperature | 40°C (Elevating the temperature can improve peak shape and resolution for hydrophobic peptides by reducing viscosity and improving mass transfer.[2]) |
Purification Workflow Diagram
Caption: The workflow for the purification of the crude peptide using RP-HPLC.
Characterization and Quality Control
The identity and purity of the final peptide must be confirmed using mass spectrometry and analytical HPLC.[14][15]
Mass Spectrometry
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Expected Molecular Weight:
-
Isoleucine: 113.16 g/mol
-
Isoleucine: 113.16 g/mol
-
Glycine: 57.05 g/mol
-
Leucine: 113.16 g/mol
-
Methionine: 131.19 g/mol
-
Total (as free acid): 527.72 g/mol
-
Expected [M+H]⁺: 528.73 m/z
-
-
Potential Impurities to Monitor:
Analytical HPLC
-
Purpose: To determine the final purity of the peptide.
-
Method: Use the same HPLC conditions as for purification, but with a faster gradient to assess the percentage of the main peak area relative to impurities.[13]
-
Acceptance Criteria: For most research applications, a purity of >95% is considered acceptable.
Conclusion
The synthesis of H-Ile-Ile-Gly-Leu-Met-OH presents a moderate level of difficulty, primarily due to the hydrophobic nature of the sequence and the presence of a C-terminal methionine. The protocol outlined in this guide provides a robust strategy to overcome these challenges. By employing Fmoc-SPPS with careful consideration of coupling times for sterically hindered residues, utilizing a specialized cleavage cocktail to prevent methionine oxidation, and optimizing HPLC conditions for hydrophobic peptides, researchers can successfully synthesize and purify this peptide to a high degree of purity. The analytical methods described are essential for validating the final product and ensuring its suitability for downstream applications.
References
-
Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553. [Link]
-
LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. LifeTein Blog. [Link]
-
Aapptec. (n.d.). Fmoc-Met(O)-OH; N-Fmoc-L-methionine-D,L-sulfoxide; CAS 76265-70-8. Aapptec Peptides. [Link]
-
Dong, M. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of the American Society for Mass Spectrometry, 32(7), 1595-1610. [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). Aapptec Peptides. [Link]
-
Well-being. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2821, 83-89. [Link]
-
Dong, M., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of the American Society for Mass Spectrometry, 32(7), 1595-1610. [Link]
-
Hogan, J. M., & McLuckey, S. A. (2014). Oxidation of Methionine Residues in Polypeptide Ions Via Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry, 25(11), 1936-1944. [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies. [Link]
-
Waters. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Waters Corporation. [Link]
-
Gevaert, K., et al. (2000). Identification of oxidized methionine residues in peptides containing two methionine residues by derivatization and matrix-assisted laser desorption/ionization mass spectrometry. Analytical Chemistry, 72(14), 3277-3283. [Link]
-
O'Hair, R. A. J., & Reid, G. E. (2005). Selective identification and quantitative analysis of methionine containing peptides by charge derivatization and tandem mass spectrometry. International Journal of Mass Spectrometry, 244(2-3), 119-136. [Link]
-
Biotage. (2023). How to handle peptides that contain methionine. Biotage. [Link]
-
de Koning, L. J., et al. (1996). Identification of oxidized methionine in peptides. Rapid Communications in Mass Spectrometry, 10(15), 1905-1910. [Link]
-
Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15465-15473. [Link]
-
Job, C., et al. (2012). Methionine content analysis of identified peptides by mass spectrometry... ResearchGate. [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1157. Aapptec Peptides. [Link]
-
Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15465-15473. [Link]
-
Coin, I., et al. (2013). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. ChemBioChem, 14(14), 1747-1750. [Link]
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]
-
Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Vydac. [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec Peptides. [Link]
-
Aapptec. (n.d.). Fmoc-Met(O)-OH [76265-70-8]. Aapptec Peptides. [Link]
-
Isidro-Llobet, A., et al. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
Chegg. (n.d.). Write out the steps for the synthesis of each peptide using the Merrifield method. Chegg. [Link]
-
Wikipedia. (n.d.). Solid-phase synthesis. Wikipedia. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
David A. Fantasy. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube. [Link]
-
Li, Y., et al. (2023). Gly-Leu instead of Gly promoted the proliferation and protein synthesis of chicken intestinal epithelial cells. Czech Journal of Animal Science, 68(9), 391-398. [Link]
-
Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 183. [Link]
-
Toth, I., et al. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Molecules, 27(18), 6069. [Link]
-
Peptideweb.com. (n.d.). Synthetic peptides. Peptideweb.com. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. genscript.com [genscript.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 11. langene.com [langene.com]
- 12. peptide.com [peptide.com]
- 13. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. waters.com [waters.com]
- 16. Identification of oxidized methionine in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
